1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine Phosphatidylethanolamine (PE) is one of the widely distributed glycerophospholipid in eukaryotic cells. 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (12:0 PE/DLPE) possess an ammonium head group (RNH3+) and has alkyl chains made of 11 carbon atoms.
Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes, serving both structural and functional roles. Different types of PE are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1,2-Dilauroyl-sn-glycero-3-PE is a phospholipid containing the medium-chain (12:0) lauric acid inserted at the sn-1 and sn-2 positions.
Brand Name: Vulcanchem
CAS No.: 59752-57-7
VCID: VC21226905
InChI: InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1
SMILES: CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC
Molecular Formula: C29H58NO8P
Molecular Weight: 579.7 g/mol

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine

CAS No.: 59752-57-7

Cat. No.: VC21226905

Molecular Formula: C29H58NO8P

Molecular Weight: 579.7 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine - 59752-57-7

Specification

Description Phosphatidylethanolamine (PE) is one of the widely distributed glycerophospholipid in eukaryotic cells. 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (12:0 PE/DLPE) possess an ammonium head group (RNH3+) and has alkyl chains made of 11 carbon atoms.
Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes, serving both structural and functional roles. Different types of PE are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1,2-Dilauroyl-sn-glycero-3-PE is a phospholipid containing the medium-chain (12:0) lauric acid inserted at the sn-1 and sn-2 positions.
CAS No. 59752-57-7
Molecular Formula C29H58NO8P
Molecular Weight 579.7 g/mol
IUPAC Name 2-azaniumylethyl [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate
Standard InChI InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1
Standard InChI Key ZLGYVWRJIZPQMM-HHHXNRCGSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC
SMILES CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC

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